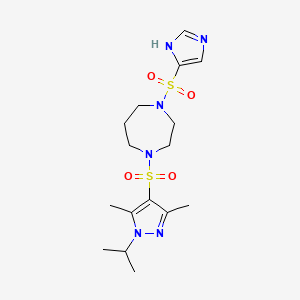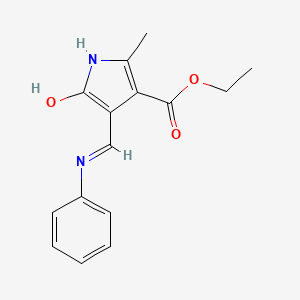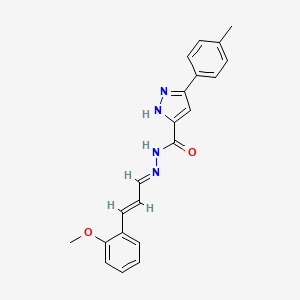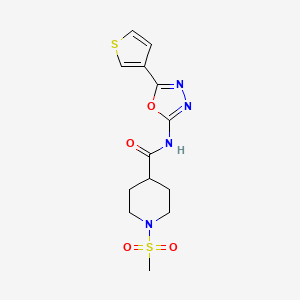![molecular formula C11H17BrN2O B2478638 {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine CAS No. 1289123-18-7](/img/structure/B2478638.png)
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine” is a chemical compound with the CAS Number: 1289123-18-7 . It has a molecular weight of 273.17 and its IUPAC name is 3-((5-bromo-3-methylpyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17BrN2O/c1-9-7-10(12)8-13-11(9)15-6-4-5-14(2)3/h7-8H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
- Harrison et al. (2001) developed a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist with a long central duration of action. This compound was found to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Analytical Chemistry and Substance Identification
- Liu et al. (2017) identified five substituted phenethylamine derivatives, including 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran and 5-(2-aminoethyl)-2,3-dihydrobenzofuran, using techniques such as LC-QTOF-MS and GC-MS (Liu et al., 2017).
Coenzyme Analogs Synthesis
- Ueda (1962) discussed the synthesis of 5-dimethylaminouridein- and 3-methyluridine 5'-phosphate, showcasing the use of dimethylamine in the synthesis of coenzyme analogs (Ueda, 1962).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Organic Synthesis and Reactions
- Fox et al. (1973) described the bromination of 3-amino- and 3-dimethylaminopyridine, contributing to the understanding of reactions involving substituted pyridines (Fox et al., 1973).
Lewis Base Synthesis
- Kleoff et al. (2019) synthesized electron-rich dialkylamino-substituted terpyridines, highlighting their potential as ligands for various applications (Kleoff et al., 2019).
Halogen Bonding in Chemistry
- Baykov et al. (2021) explored the interplay between haloarenenitriles and azines, providing insights into halogen bonding and N-arylation in organic chemistry (Baykov et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-9-7-10(12)8-13-11(9)15-6-4-5-14(2)3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGMVPYWTYYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCCN(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289123-18-7 |
Source


|
| Record name | {3-[(5-bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)



![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)
![5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2478566.png)
![1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane](/img/structure/B2478567.png)



![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478574.png)

